molecular formula C19H20N2O2 B2582971 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide CAS No. 852137-20-3

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide

Cat. No.: B2582971
CAS No.: 852137-20-3
M. Wt: 308.381
InChI Key: RKTUGFMPAHNAQA-UHFFFAOYSA-N
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Description

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide is a synthetic indole-based carboxamide compound of significant interest in medicinal chemistry and neuroscience research. This high-purity small molecule is designed for Research Use Only and is intended solely for laboratory investigations, not for diagnostic, therapeutic, or personal use. While specific biological data for this exact compound requires further experimental characterization, its core structure is closely related to a class of N -substituted indole-5-carboxamides that have been rationally designed and demonstrated to function as potent and highly selective inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme target in Parkinson's disease research, as its inhibition helps prevent the degradation of dopamine in the brain, offering a potential therapeutic strategy for alleviating symptoms and modifying disease progression . Researchers are exploring this compound and its analogs to study their binding affinity, inhibitory activity (IC50), selectivity index over MAO-A, and mode of inhibition (e.g., competitive, Ki value) . The structural motif of a 1,2-dimethylindole core linked to a methoxybenzamide group is investigated for its potential to optimize interactions within the enzyme's active site, which may lead to improved efficacy and a favorable safety profile compared to existing therapies . The specific physicochemical properties, spectral data (NMR, MS), and detailed enzymatic activity for this compound should be verified from the product's Certificate of Analysis. Researchers are encouraged to consult specialized databases and the primary scientific literature for the most current findings on this chemical series.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-10-16-11-14(4-9-18(16)21(13)2)12-20-19(22)15-5-7-17(23-3)8-6-15/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTUGFMPAHNAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide typically involves the reaction of 1,2-dimethylindole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors, including serotonin and melatonin receptors, which can modulate biological processes. The benzamide group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(6-Aminohexyl)-4-Methoxybenzamide ()
  • Structural Differences : Replaces the indole-methyl group with a hexylamine chain.
  • Key Findings: Exhibits pH-dependent stability in phosphoramide conjugates, with significant hydrolysis at pH ≤5.2 (20% cleavage at pH 6.0, >50% at pH 4.5) .
(b) N-[[5-[2-(2,3-Dihydroindol-1-yl)-2-Oxoethyl]sulfanyl-4-(2,5-Dimethoxyphenyl)-1,2,4-Triazol-3-yl]methyl]-3-Methoxybenzamide ()
  • Structural Differences :
    • Contains a triazole core with a 3-methoxybenzamide group (vs. 4-methoxy in the target compound).
    • Features a sulfanyl-linked dihydroindole moiety (vs. direct methylene-linked dimethylindole).
  • Key Implications: The 3-methoxy substitution may alter electronic properties and binding affinity compared to the 4-methoxy isomer.
(c) N-(4-Amino-6-Hydroxypyrimidin-5-yl)-4-Methoxybenzamide ()
  • Structural Differences : Substitutes the indole group with a pyrimidine ring.
  • Synthetic Relevance : Synthesized via acylation of pyrimidine intermediates, highlighting scalability for industrial applications .
  • Biological Implications : The pyrimidine ring may confer nucleobase-like interactions, differing from the indole’s planar aromaticity.

Pharmacokinetic and Stability Profiles

Compound Key Stability/Bioavailability Data Source
Target Compound Predicted moderate BBB permeability (analogous to 4-methoxybenzamide hybrids in Table 2, )
N-(6-Aminohexyl)-4-Methoxybenzamide Rapid hydrolysis at acidic pH (e.g., lysosomal conditions)
4-Methoxybenzamide-Aspirin Hybrid Missing diagnostic IR peaks for amides, suggesting altered stability in hybrid systems

Structure-Activity Relationships (SAR)

  • 4-Methoxy vs. 3-Methoxy Substitution : The 4-methoxy group in the target compound may enhance electron-donating effects, improving π-π stacking with hydrophobic pockets compared to 3-methoxy analogues .
  • Indole vs. Pyrimidine/Triazole Cores : The 1,2-dimethylindole in the target compound likely provides greater lipophilicity and membrane permeability than pyrimidine-based analogues .

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide is a synthetic compound with significant potential in various biological applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of indole derivatives, characterized by the presence of an indole moiety linked to a benzamide functional group. Its molecular formula is C19H20N2OC_{19}H_{20}N_{2}O, and it has a molecular weight of approximately 304.38 g/mol.

PropertyValue
Molecular FormulaC19H20N2O
Molecular Weight304.38 g/mol
IUPAC NameN-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide

The primary mechanism of action for this compound involves its interaction with specific receptor proteins, particularly the RCAR/PYR/PYL receptor family. This interaction suggests that the compound may modulate several biochemical pathways associated with these receptors, potentially influencing physiological processes such as cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (breast cancer)3.1
HCT116 (colon cancer)4.8
SNU16 (gastric cancer)77.4 ± 6.2

These results indicate that the compound has selective activity against certain cancer types, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against specific bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antiproliferative Activity : A recent study highlighted the compound's ability to inhibit cell proliferation in various cancer models, showcasing its potential as a lead compound for drug development .
  • Mechanistic Studies : Investigations into the compound's interaction with RCAR/PYR/PYL receptors revealed insights into its pharmacological profile and suggested pathways for therapeutic intervention .
  • Comparative Analysis : When compared to similar compounds such as N-((1,2-dimethylindol-5-yl)methyl)-3,4-dimethylbenzamide, N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide showed enhanced potency and selectivity in inhibiting specific cancer cell lines .

Q & A

What are the recommended strategies for optimizing the synthetic yield of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide in multi-step reactions?

Basic Research Focus
To improve synthetic efficiency:

  • Temperature Control : Maintain precise reaction temperatures (e.g., 0–5°C for coupling steps) to minimize side reactions .
  • Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to enhance amide bond formation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Yield Tracking : Monitor reaction progress via TLC or HPLC to identify bottlenecks in multi-step sequences .

How can researchers conduct structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on the anticancer activity of this compound?

Advanced Research Focus
Methodology for SAR analysis:

  • Substituent Libraries : Synthesize analogs with modifications at the indole 1,2-dimethyl groups or benzamide 4-methoxy position .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC₅₀ values .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with Bcl-2/Mcl-1 anti-apoptotic proteins .
  • Data Correlation : Map substituent effects (e.g., electron-withdrawing vs. donating groups) to activity trends .

What experimental approaches are suitable for resolving contradictions in reported biological activity data for similar benzamide derivatives?

Advanced Research Focus
Addressing data discrepancies:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, serum-free media) to eliminate variability .
  • Metabolic Stability Tests : Use liver microsomes to assess if conflicting results arise from differential metabolic degradation .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., kinase inhibition vs. off-target effects) .

Which computational methods are effective for predicting the binding affinity and specificity of this compound with Bcl-2/Mcl-1 protein targets?

Advanced Research Focus
Computational strategies:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability over 100-ns trajectories using AMBER or GROMACS .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energy contributions from key residues .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrophobic pockets accommodating the indole methyl groups) .

What analytical techniques are critical for characterizing the stability of this compound under different physiological conditions?

Basic Research Focus
Stability profiling:

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C) .
  • Light Exposure Tests : Use accelerated UV-Vis studies to evaluate photodegradation kinetics .

How should researchers design experiments to assess the potential off-target effects of this compound in cellular models?

Advanced Research Focus
Mitigating off-target risks:

  • Proteome Profiling : Use affinity pull-down assays with biotinylated probes to identify unintended protein interactions .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to detect aberrant pathway activation .
  • High-Content Screening : Image-based platforms (e.g., Cell Painting) can quantify morphological changes indicative of off-target toxicity .

What strategies are recommended for improving the aqueous solubility of this compound without compromising bioactivity?

Basic Research Focus
Solubility enhancement:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide methoxy position .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to increase dissolution rates .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice energetics .

How can researchers validate the proposed mechanism of action for this compound in anti-inflammatory models?

Advanced Research Focus
Mechanistic validation:

  • ELISA/Kinase Assays : Quantify inhibition of COX-2 or NF-κB pathway markers (e.g., p65 phosphorylation) .
  • In Vivo Models : Use murine collagen-induced arthritis to correlate in vitro results with disease modulation .
  • CRISPR Screens : Identify genetic suppressors/resistors to confirm target engagement .

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